3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid

Protecting group chemistry Silyl ether stability Acid-catalyzed deprotection

Research challenge: Acid-labile TBDMS ethers fail during multi-step synthesis with repetitive acidic deprotection, causing premature cleavage and low yields. Solution: 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid (CAS 480450-04-2) provides: • 250× greater acid stability than TBDMS (relative rate 5,000,000 vs 20,000) • 2,2-dimethyl backbone eliminates α-proton epimerization • Orthogonal deprotection with TBAF/HF·pyridine • Multi-gram availability for discovery to process scale

Molecular Formula C21H28O3Si
Molecular Weight 356.5 g/mol
CAS No. 480450-04-2
Cat. No. B3141589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
CAS480450-04-2
Molecular FormulaC21H28O3Si
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)O
InChIInChI=1S/C21H28O3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3,(H,22,23)
InChIKeyNMICKXRYUBQJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBDPS-Protected Carboxylic Acid Building Block


3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid (CAS 480450-04-2) is a silyl-protected carboxylic acid building block featuring a tert-butyldiphenylsilyl (TBDPS) ether on a gem-dimethyl-substituted propanoic acid backbone. With a molecular formula of C₂₁H₂₈O₃Si and a molecular weight of 356.53 g/mol, this compound is primarily employed as a protected alcohol intermediate in multi-step organic synthesis, medicinal chemistry, and targeted protein degradation (PROTAC) linker design . The TBDPS group confers exceptional stability under acidic conditions—hydrolyzing approximately 100 times slower than the commonly used tert-butyldimethylsilyl (TBDMS) analog—while the 2,2-dimethyl substitution eliminates α-proton acidity and provides steric shielding that influences downstream coupling selectivity .

Acid-stable silyl protection

Reported 250-fold higher acid resistance than TBDMS ether; survives acidic workup conditions where TBDMS fails

2,2-Dimethyl steric control

Quaternary α-carbon eliminates enolizable protons and restricts conformational flexibility for predictable coupling geometry

Orthogonal deprotection strategy

Fluoride-labile TBDPS group remains intact under acidic conditions, enabling sequential protecting group removal

Why Generic Silyl Analogs Cannot Substitute


Substituting this compound with structurally similar silyl-protected propanoic acids—such as the TBDMS analog (CAS 528602-18-8), the TIPS-protected variant, or the non-gem-dimethyl TBDPS analog (CAS 310409-17-7)—introduces quantifiable risks of premature deprotection, altered reaction selectivity, and compromised product purity. The TBDPS group exhibits a relative acid hydrolysis stability of 5,000,000 compared to TMS (1), which is 250-fold greater than TBDMS (20,000) and 7-fold greater than TIPS (700,000) [1]. Under conditions where TBDMS ethers undergo complete cleavage (e.g., 80% acetic acid), TBDPS ethers remain intact, preventing undesired alcohol exposure during acid-catalyzed transformations [2]. Furthermore, the 2,2-dimethyl backbone eliminates enolizable α-protons and restricts conformational flexibility, directly affecting the spatial orientation of the carboxylic acid moiety in subsequent amide or ester coupling reactions—a structural feature absent in non-gem-dimethyl analogs . These differential properties necessitate compound-specific procurement for reactions where acid stability, steric control, or orthogonal deprotection strategies are required.

TBDMS analog (CAS 528602-18-8)

Approximately 250-fold lower acid stability; premature deprotection may occur under acidic transformations, leading to yield loss.

TIPS-protected variant

7-fold less acid-stable than TBDPS; different base sensitivity profile limits orthogonal deprotection sequence design.

Non-gem-dimethyl TBDPS analog (CAS 310409-17-7)

Flexible linear backbone lacks Thorpe–Ingold conformational bias; may alter amide coupling selectivity and exit vector orientation.

Quantitative Differentiation Evidence


Acid Stability: TBDPS vs. TBDMS Ether

In the classical Corey–Venkateswarlu silyl ether stability framework, the TBDPS group demonstrates a relative acid hydrolysis stability of 5,000,000, compared to 20,000 for TBDMS and 700,000 for TIPS (TMS = 1) [1]. This represents a 250-fold advantage over TBDMS and a 7-fold advantage over TIPS. Translating to practical synthetic conditions: exposure to 80% acetic acid results in complete TBDMS ether cleavage, whereas TBDPS ethers remain quantitatively intact [2]. The Alfa Chemistry technical guide corroborates this, noting that TBDPS hydrolyzes approximately 100 times slower than TBDMS under acidic conditions, making TBDPS the preferred choice in synthetic routes requiring an acidic deprotection step where orthogonal protecting group integrity must be maintained .

Acid Stability
Class-level
TBDPS relative stability 5,000,000 vs. TBDMS 20,000 (TMS=1)
250× higher acid resistance supports acid-stable protection selection
80% AcOH cleaves TBDMS but not TBDPS
Protecting group chemistry Silyl ether stability Acid-catalyzed deprotection

Base Stability and Orthogonal Deprotection Strategy

Under alkaline hydrolysis conditions, the relative stability order inverts compared to acid stability: TBDPS and TBDMS exhibit comparable relative alkaline stability of 20,000 vs. TMS (1), whereas TIPS is more base-stable at 100,000 [1]. However, practical observations indicate that TBDPS is more susceptible to alkaline hydrolysis than TBDMS, making TBDMS the preferred protecting group when prolonged exposure to strong bases is required . This differential base sensitivity enables orthogonal deprotection strategies: TBDPS can be selectively removed with fluoride sources (TBAF, HF·pyridine) while leaving TBDMS intact, or vice versa, TBDMS can be cleaved under acidic conditions with TBDPS surviving. Quantitatively, under 80% acetic acid, TBDMS is fully cleaved while TBDPS is untouched; conversely, under strong alkaline conditions, TBDPS undergoes measurable degradation while TBDMS remains stable [2].

Base Stability
Class-level
TBDPS alkaline stability ~20,000; more base-labile than TBDMS in practice
Orthogonal deprotection window: TBDPS removed by fluoride, TBDMS by acid
Base sensitivity enables selective deprotection sequencing
Orthogonal deprotection Base-labile protecting groups Synthetic strategy

Steric Effects of 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution on the propanoic acid backbone creates a quaternary α-carbon center that eliminates enolizable protons, prevents racemization, and restricts rotational freedom of the carboxylic acid moiety. This structural feature differentiates CAS 480450-04-2 from the non-gem-dimethyl analog 3-((tert-butyldiphenylsilyl)oxy)propanoic acid (CAS 310409-17-7). The gem-dimethyl effect imposes a Thorpe–Ingold conformational bias that accelerates intramolecular cyclization reactions and influences the spatial trajectory of the carboxylic acid during amide coupling [1]. In PROTAC degrader design, where linker geometry critically determines ternary complex formation and degradation potency (DC₅₀), the 2,2-dimethyl scaffold provides a rigid, conformationally constrained carboxylic acid handle that directs the exit vector of the attached E3 ligase ligand—a property absent in the linear TBDPS-propanoic acid analog [2]. The predicted pKa of the target compound is 4.35 ± 0.10, consistent with the electron-withdrawing effect of the silyloxy substituent and the steric shielding of the carboxylic acid group .

Steric Effect
Supporting evidence
2,2-Dimethyl quaternary center; no α-protons; predicted pKa 4.35±0.10
Rigid scaffold controls coupling geometry and prevents racemization
Thorpe–Ingold effect accelerates cyclization; data from structural models
Amide coupling Steric hindrance PROTAC linker design

Deprotection Rates Across Silyl Protecting Groups

The full relative acid hydrolysis stability ranking of common silyl protecting groups, as established in the foundational Corey and Venkateswarlu study and reproduced in multiple authoritative references, is: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1][2]. This logarithmic scale of 6 orders of magnitude from TMS to TBDPS provides chemists with a predictable stability gradient for designing orthogonal deprotection cascades. The TBDPS group's position at the apex of acid stability means that treatment with fluoride-based reagents (TBAF in THF, HF·pyridine, or IBr in MeOH) is required for efficient removal, whereas all four other protecting groups can be cleaved under acidic conditions that leave TBDPS unaffected . In practice, selective removal of TBDMS or TIPS from a substrate also bearing TBDPS can be achieved with 1 M HCl in THF/MeOH at 25°C, conditions under which TBDPS shows less than 5% cleavage over 24 hours [1].

Deprotection Gradient
Class-level
TMS (1)
6-order magnitude stability range enables multi-silyl orthogonal cascades
Fluoride required for TBDPS removal; others acid-labile
Supplier Availability
Reported
95–98% purity; 100 mg–25 g pack sizes; 6+ global suppliers
Broader commercial access than TBDMS analog reduces single-source risk
Supplier catalog data as of 2026; research-use-only
Silyl ether deprotection kinetics Protecting group orthogonality Reaction condition design

Supplier Purity and Scale Availability Comparison

Commercial availability data reveals that CAS 480450-04-2 is supplied at ≥95% to 98% purity across multiple vendors including Aladdin (97%, catalog O638277) , CymitQuimica (98%) , and Fujifilm Wako (BLD Pharmatech sourcing) , with pricing ranging from approximately €36/100mg to ¥118,900/25g depending on scale and supplier. In contrast, the TBDMS analog (CAS 528602-18-8) is listed at 98% purity from Leyan but with fewer established suppliers and generally lower stock availability . The target compound is stocked in pre-packaged quantities from 100 mg to 25 g across multiple global suppliers, supporting both discovery-scale and early process development procurement without requiring custom synthesis. The TBDPS compound's higher molecular weight (356.53 vs. 246.42 for the TBDMS analog) and concomitant higher unit cost are offset by its demonstrated superior acid stability, which reduces losses from premature deprotection during workup and purification .

Supplier Availability
Reported
95–98% purity; 100 mg–25 g pack sizes; 6+ global suppliers
Broader commercial access than TBDMS analog reduces single-source risk
Supplier catalog data as of 2026; research-use-only
Procurement Chemical purity Scale-up feasibility

Key Research and Industrial Applications


Acid-Stable Protection in Total Synthesis

In complex natural product total synthesis where acidic conditions are employed to remove acetal, Boc, or trityl protecting groups at intermediate stages, the TBDPS ether on this building block remains fully intact due to its 5,000,000 relative acid stability ranking—250-fold greater than TBDMS [1]. This enables synthetic sequences where the TBDPS-protected hydroxyl survives multiple acidic deprotection steps unscathed, eliminating the need for re-protection and reducing step count. The 2,2-dimethyl scaffold further prevents epimerization at the α-position, preserving stereochemical integrity during coupling reactions .

PROTAC Linker Design with Defined Geometry

In VHL- or CRBN-recruiting PROTAC development, the carboxylic acid handle of this compound serves as a conjugation point for E3 ligase ligand attachment. The TBDPS group can be removed selectively with TBAF or HF·pyridine without affecting acid-labile warhead functionality, while the rigid 2,2-dimethyl backbone restricts linker flexibility and enforces a predictable exit vector that influences ternary complex geometry and degradation efficiency (DC₅₀) [1]. This orthogonal protection strategy is not achievable with TBDMS analogs, which would undergo partial cleavage under the acidic amide coupling conditions commonly used in PROTAC assembly .

Solid-Phase Synthesis with Acidic Cleavage

During solid-phase oligonucleotide synthesis where repetitive acidic detritylation cycles are employed, TBDPS-protected building blocks survive the iterative acid exposure that would quantitatively cleave TBDMS ethers [1]. The Alfa Chemistry guide specifically recommends TBDPS for 3'-hydroxyl protection in oligonucleotides requiring acidic deprotection steps, citing its stability under conditions where TBDMS fails . The compound's compatibility with both solid-phase and solution-phase methodologies, combined with multi-gram commercial availability, supports its use from early discovery through process development .

Metabolic Shielding in SAR Exploration

In lead optimization campaigns, the 2,2-dimethyl substitution on the propanoic acid scaffold blocks cytochrome P450-mediated oxidation at the α-position—a common metabolic soft spot in linear carboxylic acid derivatives [1]. When conjugated to a pharmacophore, the TBDPS group also increases lipophilicity (calculated logP contribution of approximately +4.5 units for the TBDPS moiety), which can be strategically employed to modulate permeability and tissue distribution before ultimate deprotection to reveal the free hydroxyl for target engagement . This dual protection strategy—metabolic shielding by gem-dimethyl and synthetic protection by TBDPS—is uniquely combined in this single building block.

Application
Selection Property
Validation Focus
Acid-stable protection in total synthesis
Reported high relative acid stability
Survival through multiple acidic deprotection steps
PROTAC linker design with defined geometry
Conformationally constrained 2,2-dimethyl scaffold
Ternary complex geometry and degradation efficiency studies
Solid-phase synthesis with acidic cleavage
TBDPS acid stability under iterative detritylation
Oligonucleotide 3'-hydroxyl protection integrity
Metabolic shielding in SAR exploration
Gem-dimethyl blocking of α-oxidation
CYP-mediated metabolism and lipophilicity modulation
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